

Spectroscopic Characterization of N,N-Diethylsulfamoyl Fluoride: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	<i>N,N-Diethylsulfamoyl fluoride</i>
CAS No.:	382-97-8
Cat. No.:	B3383022

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Executive Summary

N,N-Diethylsulfamoyl fluoride (DESF; CAS 382-97-8) is a highly reactive fluorosulfonamide derivative. While historically utilized as a specialized fluorinating agent, recent electrochemical research has demonstrated the critical utility of DESF as a solid electrolyte interphase (SEI) stabilizing additive in [1](#) and [2](#). Because the S-F bond is susceptible to solvolysis and thermal degradation, rigorous, self-validating spectroscopic profiling is mandatory for quality control. This whitepaper provides the definitive NMR, IR, and MS parameters required to validate the structural integrity of DESF.

Nuclear Magnetic Resonance (NMR) Profiling

The structural simplicity of DESF ($C_4H_{10}FNO_2S$) yields a highly predictable, first-order NMR spectrum. The electron-withdrawing nature of the sulfamoyl fluoride group heavily deshields the adjacent ethyl protons.

Quantitative Data Summary

Table 1: ^1H and ^{13}C NMR Assignments (400 MHz / 100 MHz, CDCl_3)

Nucleus	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
^1H	1.25	Triplet (t, J = 7.2 Hz)	6H	-CH ₃
^1H	3.35	Quartet (q, J = 7.2 Hz)	4H	-CH ₂ -
^{13}C	13.5	Singlet (s)	2C	-CH ₃
^{13}C	43.2	Singlet (s)	2C	-CH ₂ -

Table 2: ^{19}F NMR Assignment (376 MHz, CDCl_3)

Nucleus	Chemical Shift (ppm)	Multiplicity	Reference Standard	Assignment
^{19}F	+45.0	Singlet (s)	CFCl_3 (0.0 ppm)	S-F

Experimental Protocol: Anhydrous NMR Acquisition

- Sample Preparation: Dissolve 15 mg of neat DESF in 0.6 mL of anhydrous CDCl_3 stored over molecular sieves.
 - Causality: CDCl_3 is selected over protic solvents (e.g., CD_3OD) to strictly prevent the solvolysis of the highly electrophilic S-F bond. Moisture introduction leads to the formation of sulfonic acid artifacts, skewing the integration and chemical shifts.
- Instrument Tuning: Tune the NMR probe specifically for ^1H , ^{13}C , and ^{19}F frequencies.
 - Causality: Precise tuning for ^{19}F is critical. Because the gyromagnetic ratio of fluorine is close to that of a proton, but its chemical shift range spans hundreds of ppm, improper tuning will result in severe baseline distortions and phase errors.

- Acquisition & Referencing: Acquire ^1H (16 scans), ^{13}C (512 scans), and ^{19}F (64 scans). Reference ^1H to residual CHCl_3 at 7.26 ppm and ^{19}F to an internal standard of CFCl_3 at 0.0 ppm.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is utilized to confirm the presence of the functional groups that are silent in standard $^1\text{H}/^{13}\text{C}$ NMR, specifically the SO_2 and S-F moieties.

Table 3: Key IR Vibrational Modes

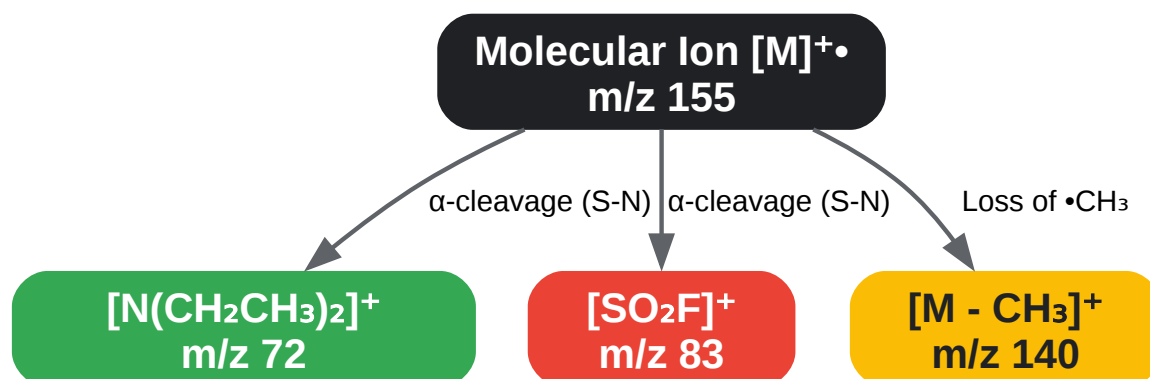
Wavenumber (cm^{-1})	Intensity / Shape	Functional Group Assignment
2980, 2940	Weak, sharp	C-H stretch (aliphatic)
1405	Strong, sharp	SO_2 Asymmetric stretch
1210	Strong, sharp	SO_2 Symmetric stretch
780	Medium, sharp	S-F stretch

Experimental Protocol: ATR-FTIR Analysis

- Background Collection: Collect an ambient air background scan (32 scans, 4 cm^{-1} resolution) on a diamond crystal ATR.
 - Causality: A diamond ATR crystal is chemically inert. Zinc Selenide (ZnSe) crystals can be etched by trace HF that may evolve if the fluorosulfonamide degrades, ruining the optical path.
- Sample Application: Apply 1-2 drops of neat DESF liquid directly onto the ATR crystal.
 - Causality: Analyzing the liquid neat circumvents the need for KBr pellets. KBr is highly hygroscopic; absorbed atmospheric moisture would hydrolyze the S-F bond during pressing, introducing false O-H and S-OH stretch artifacts into the spectrum.
- Acquisition & Cleaning: Scan from 4000 to 400 cm^{-1} . Wipe the crystal with anhydrous isopropyl alcohol post-scan to prevent cross-contamination.

Mass Spectrometry (EI-MS) & Fragmentation

Electron Ionization (EI) provides a hard ionization environment, intentionally shattering DESF to map its structural connectivity.



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Mass spectrometry fragmentation pathways of **N,N-Diethylsulfamoyl fluoride**.

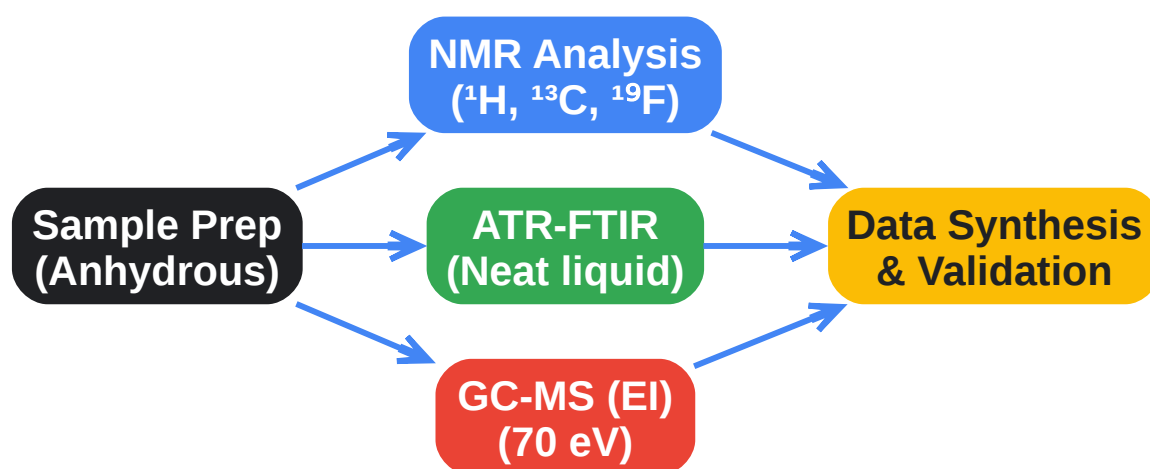
Experimental Protocol: GC-MS Profiling

- Sample Dilution: Dilute DESF 1:10 in anhydrous acetonitrile[3].
 - Causality: Acetonitrile provides excellent solubility and volatility for Gas Chromatography without reacting with the sulfamoyl fluoride (unlike nucleophilic alcoholic solvents).
- Separation: Inject 1 μ L into a GC inlet (250 °C, 50:1 split) using a mid-polar capillary column (e.g., SH-Rtx-200), ramping from 40 °C to 280 °C[3].
 - Causality: A mid-polar stationary phase effectively resolves DESF from highly polar synthetic impurities, such as unreacted diethylamine or sulfonic acid byproducts.
- Ionization: Subject the eluent to 70 eV electron ionization.

- Causality: 70 eV is the universal standard for EI. It provides the exact thermodynamic energy required to reliably induce the diagnostic α -cleavage of the S-N bond, yielding the signature m/z 83 $[\text{SO}_2\text{F}]^+$ fragment.

Self-Validating Analytical Workflow

To ensure absolute scientific integrity, no single analytical method should be trusted in isolation. The protocols described above form a Cross-Orthogonal Validation System.



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Standardized spectroscopic validation workflow for fluorosulfonamide derivatives.

Validation Logic: The ^{19}F NMR singlet at +45 ppm confirms the electronic environment of a fluorine atom. However, to definitively prove it is covalently bound to the SO_2 group (and not present as a free fluoride impurity), the data must be cross-referenced against the IR spectrum (confirming the S-F stretch at 780 cm^{-1}) and the MS spectrum (confirming the $[\text{SO}_2\text{F}]^+$ fragment at m/z 83). Only when these three orthogonal data points intersect is the DESF structure self-validated.

References

- RSC Publishing. "Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries." URL:[[Link](#)]
- ResearchGate. "Synergy of Strongly Coordinating Salts and Weakly Coordinating Solvents Enables Stable and Fast-Kinetics Zinc Metal Batteries." URL:[[Link](#)]

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Sources

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- 2. researchgate.net [researchgate.net]
- 3. Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA06926A [pubs.rsc.org]
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